molecular formula C22H18N4O5S B12116701 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12116701
M. Wt: 450.5 g/mol
InChI Key: XHNHKYYTAHVIPG-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with appropriate sulfonamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which plays a crucial role in bacterial protein synthesis . By binding to the active site of the enzyme, the compound disrupts its function, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a pyrimidinylsulfamoyl group. This structural feature enhances its binding affinity to specific molecular targets, making it a potent candidate for drug development .

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C22H18N4O5S/c1-13-10-14(2)20-17(11-13)18(27)12-19(31-20)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26)

InChI Key

XHNHKYYTAHVIPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C

Origin of Product

United States

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